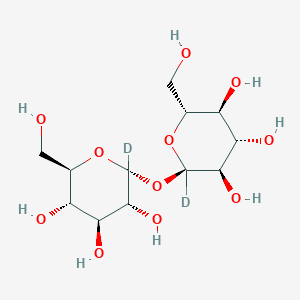![molecular formula C9H18Cl2N2O B12054383 (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride, AldrichCPR is a complex organic compound known for its unique bicyclic structure.
Métodos De Preparación
The synthesis of (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride involves multiple steps, typically starting with the formation of the bicyclic core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved . Industrial production methods may vary, but they generally follow similar principles, scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
(1R*,5R*)-9-Methyl-3,9-diazabicyclo[332]decan-10-one dihydrochloride has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between small molecules and biological macromoleculesAdditionally, it is used in various industrial processes where its specific chemical properties are advantageous .
Mecanismo De Acción
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved can vary depending on the specific application, but they often involve interactions with key proteins or nucleic acids .
Comparación Con Compuestos Similares
Similar compounds to (1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride include other bicyclic amines and their derivatives. For example, 9-Azabicyclo[3.3.2]decan-10-one and its analogs share a similar core structure but differ in their functional groups and stereochemistry. These differences can significantly impact their chemical reactivity and biological activity, making each compound unique in its applications .
Propiedades
Fórmula molecular |
C9H18Cl2N2O |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
(1R,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decan-10-one;dihydrochloride |
InChI |
InChI=1S/C9H16N2O.2ClH/c1-11-8-4-2-3-7(9(11)12)5-10-6-8;;/h7-8,10H,2-6H2,1H3;2*1H/t7-,8-;;/m1../s1 |
Clave InChI |
LVOANLBNQXSQJL-RHJRFJOKSA-N |
SMILES isomérico |
CN1[C@@H]2CCC[C@@H](C1=O)CNC2.Cl.Cl |
SMILES canónico |
CN1C2CCCC(C1=O)CNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
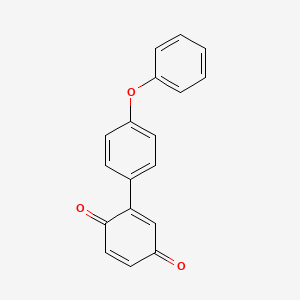

![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
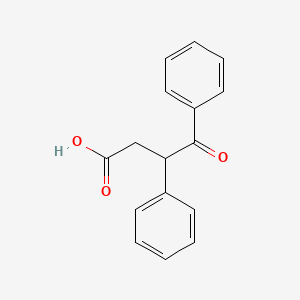
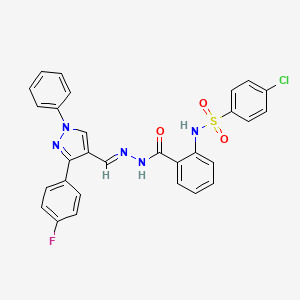
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)](/img/structure/B12054331.png)


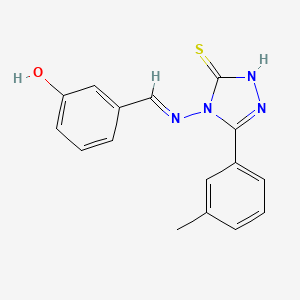
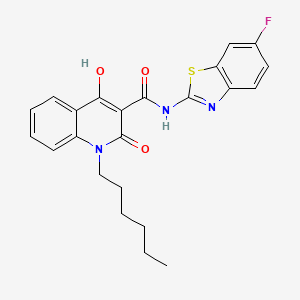
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054347.png)
